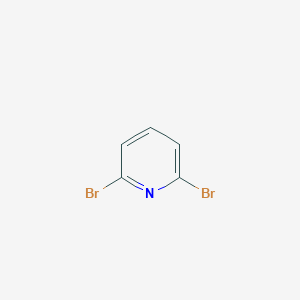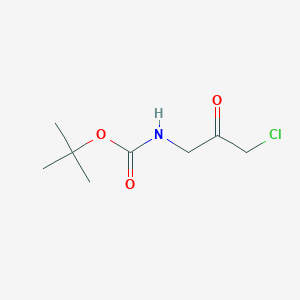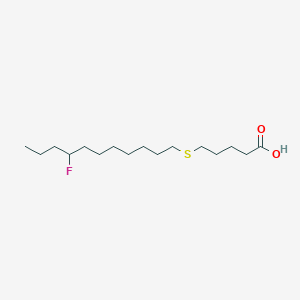
Ethynyl(phenyl)iodonium Tetrafluoroborate
Descripción general
Descripción
Ethynyl(phenyl)iodonium Tetrafluoroborate is a hypervalent iodine compound widely used as an ethynylating reagent in organic synthesis. This compound is known for its ability to introduce ethynyl groups into various substrates, making it a valuable tool in the synthesis of complex organic molecules .
Mecanismo De Acción
Target of Action
The primary target of Ethynyl(phenyl)iodonium Tetrafluoroborate is 1,3-dicarbonyl compounds . These compounds play a crucial role in various biochemical reactions due to their ability to act as nucleophiles and electrophiles.
Mode of Action
This compound interacts with its targets through a process known as α-ethynylation . This reaction involves the addition of an ethynyl group to the α-position of β-dicarbonyl compounds .
Result of Action
The primary result of the action of this compound is the α-ethynylation of β-dicarbonyl compounds . This modification can alter the chemical properties of these compounds, potentially influencing their reactivity and interactions with other molecules.
Métodos De Preparación
Ethynyl(phenyl)iodonium Tetrafluoroborate can be synthesized through a two-step process. The first step involves the preparation of trimethylsilylthis compound from bis(trimethylsilyl)ethyne. This intermediate is then treated with hydrogen fluoride to yield this compound . The reaction conditions are typically mild, and the process is efficient, making it suitable for both laboratory and industrial production .
Análisis De Reacciones Químicas
Ethynyl(phenyl)iodonium Tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethynyl group is transferred to a nucleophile.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution and addition reactions.
Common reagents used in these reactions include boron Lewis acids and other hypervalent iodine compounds. The major products formed from these reactions are typically ethynylated derivatives of the starting materials .
Aplicaciones Científicas De Investigación
Ethynyl(phenyl)iodonium Tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the modification of biomolecules, such as peptides and nucleotides, to study their structure and function.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
Comparación Con Compuestos Similares
Ethynyl(phenyl)iodonium Tetrafluoroborate is unique among hypervalent iodine compounds due to its high reactivity and selectivity in ethynylation reactions. Similar compounds include:
Phenyl(trifluoromethyl)iodonium Tetrafluoroborate: Used for trifluoromethylation reactions.
(Diacetoxyiodo)benzene: Commonly used as an oxidizing agent.
Iodobenzene Dichloride: Used in chlorination reactions.
These compounds share some reactivity patterns but differ in their specific applications and reaction conditions, highlighting the unique utility of this compound in organic synthesis.
Propiedades
IUPAC Name |
ethynyl(phenyl)iodanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I.BF4/c1-2-9-8-6-4-3-5-7-8;2-1(3,4)5/h1,3-7H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSBPVBKCONUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C#C[I+]C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374563 | |
| Record name | Ethynyl(phenyl)iodanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127783-34-0 | |
| Record name | Ethynyl(phenyl)iodanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethynyl(phenyl)iodonium Tetrafluoroborate [Ethynylating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Ethynyl(phenyl)iodonium Tetrafluoroborate in organic synthesis?
A1: this compound serves as an effective reagent for introducing an ethynyl group into various molecules, specifically β-dicarbonyl compounds [, ]. This reagent facilitates α-ethynylation reactions under mild conditions, broadening the possibilities for synthesizing complex organic molecules.
Q2: How is this compound synthesized?
A2: The synthesis of this compound involves a two-step process []. First, Bis(trimethylsilyl)ethyne is reacted to produce Trimethylsilylthis compound. Subsequently, Hydrogen fluoride is utilized to remove the Trimethylsilyl group, yielding the desired this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


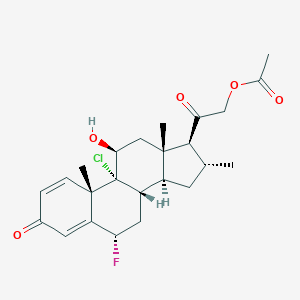

![2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone](/img/structure/B144704.png)
![cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid](/img/structure/B144707.png)

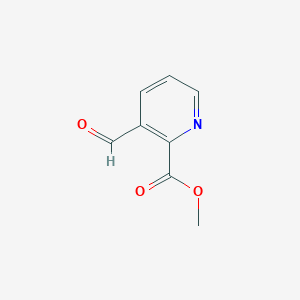
![benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B144713.png)
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)
